(E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide
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Description
(E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. This compound is a derivative of acrylamide and contains a furan ring, a cyano group, and an iodine atom.
Scientific Research Applications
Corrosion Inhibition
Research conducted by Abu-Rayyan et al. (2022) focused on the corrosion inhibition properties of synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3). These compounds showed effectiveness as corrosion inhibitors for copper in nitric acid solutions, indicating potential applications in protecting metals from corrosion (Abu-Rayyan et al., 2022).
Solar Cell Applications
Kim et al. (2006) developed novel organic sensitizers, including 3-{5-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-thiophene-2-yl}-2-cyano-acrylic acid (JK-1), for use in solar cells. These sensitizers demonstrated high efficiency in converting sunlight to electricity, highlighting their potential in renewable energy technologies (Kim et al., 2006).
Optoelectronic Properties
Research by Qing‐bao Song et al. (2015) on 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, revealed that these compounds exhibit unique optical properties due to their distinct stacking modes. Such findings suggest potential applications in optoelectronics and fluorescence-based technologies (Qing‐bao Song et al., 2015).
Enantioselective Synthesis
Jimenez et al. (2019) reported the enantioselective synthesis of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi. This synthesis method, producing compounds with a CN-bearing stereogenic center, has implications for the development of novel pharmaceuticals and chiral compounds (Jimenez et al., 2019).
Crystal Growth and Physicochemical Studies
Gupta et al. (2013) synthesized (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, studying its crystal growth and physicochemical properties. Such research contributes to a better understanding of the material properties of acrylamides, which could be useful in various scientific and industrial applications (Gupta et al., 2013).
properties
IUPAC Name |
(E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2O2/c21-16-6-8-17(9-7-16)23-20(24)15(13-22)12-18-10-11-19(25-18)14-4-2-1-3-5-14/h1-12H,(H,23,24)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBJMXZEJYRTQP-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-iodophenyl)-3-(5-phenylfuran-2-yl)acrylamide |
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